molecular formula C10H8F3N3O2 B2847952 Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 676640-03-2

Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2847952
CAS No.: 676640-03-2
M. Wt: 259.188
InChI Key: MFIVLZPSBFNUPX-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure, a trifluoromethyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale production while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: : The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, or substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: : In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and bioactivity of pharmaceuticals.

Biology: : The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor in enzyme studies.

Medicine: : In the medical field, Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is being investigated for its therapeutic potential. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry: : In the industrial sector, this compound is used in the production of agrochemicals and materials due to its trifluoromethyl group's beneficial properties.

Mechanism of Action

The mechanism by which Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: : Compounds with similar structures include 7-methyl-5-(trifluoromethyl)-1H-indazole and 1H-pyrazole, 3-methyl-5-(trifluoromethyl) .

Uniqueness: : Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its unique pyrazolo[1,5-a]pyrimidine core and trifluoromethyl group, which contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c1-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIVLZPSBFNUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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